

Application Notes and Protocols for LP-922056

In Vitro Assays

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Compound of Interest

Compound Name: LP-922056

Cat. No.: B15542547

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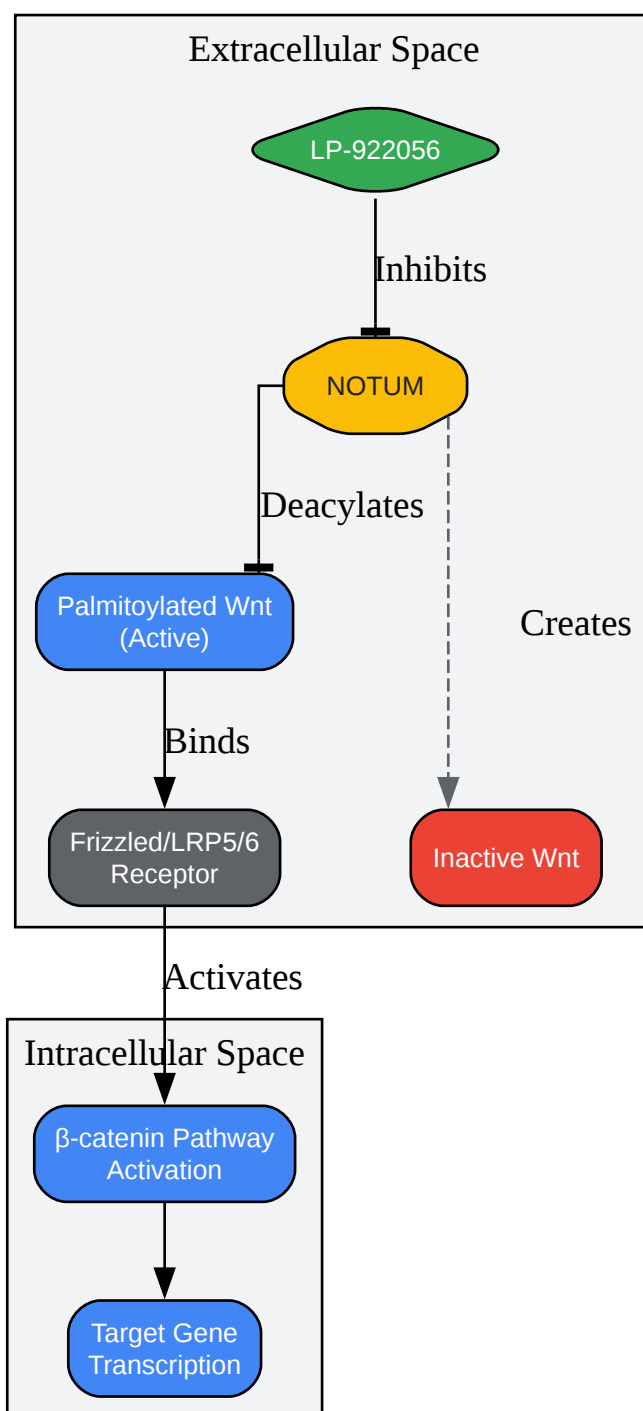
For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-922056 is a potent small-molecule inhibitor of the extracellular carboxylesterase NOTUM, a negative regulator of the Wnt signaling pathway.[1][2] NOTUM deacylates Wnt proteins, rendering them inactive.[1][3][4] By inhibiting NOTUM, **LP-922056** restores Wnt signaling, which has shown potential therapeutic benefits in preclinical models of diseases such as osteoporosis and certain cancers.[1][4][5][6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **LP-922056**.

Mechanism of Action: NOTUM Inhibition

LP-922056 functions by inhibiting the enzymatic activity of NOTUM, which is responsible for removing a palmitoleate group essential for the function of Wnt proteins.[1][3] This inhibition leads to an increase in active Wnt ligands, which can then bind to their receptors (Frizzled/LRP5/6) and activate downstream signaling cascades, most notably the canonical Wnt/ β -catenin pathway.[1][3] The activation of this pathway results in the nuclear translocation of β -catenin and the transcription of Wnt target genes.[3]



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Figure 1: LP-922056 inhibits NOTUM, preventing Wnt deacylation and restoring Wnt/ β -catenin signaling.

Data Presentation

Table 1: In Vitro Potency of LP-922056

Assay Type	Metric	Value (nM)	Reference
Biochemical NOTUM Inhibition	IC50	1.1	[1]
Cell-Based Wnt Signaling (TCF/LEF)	EC50	23	[1]

Table 2: Comparison of NOTUM Inhibitors

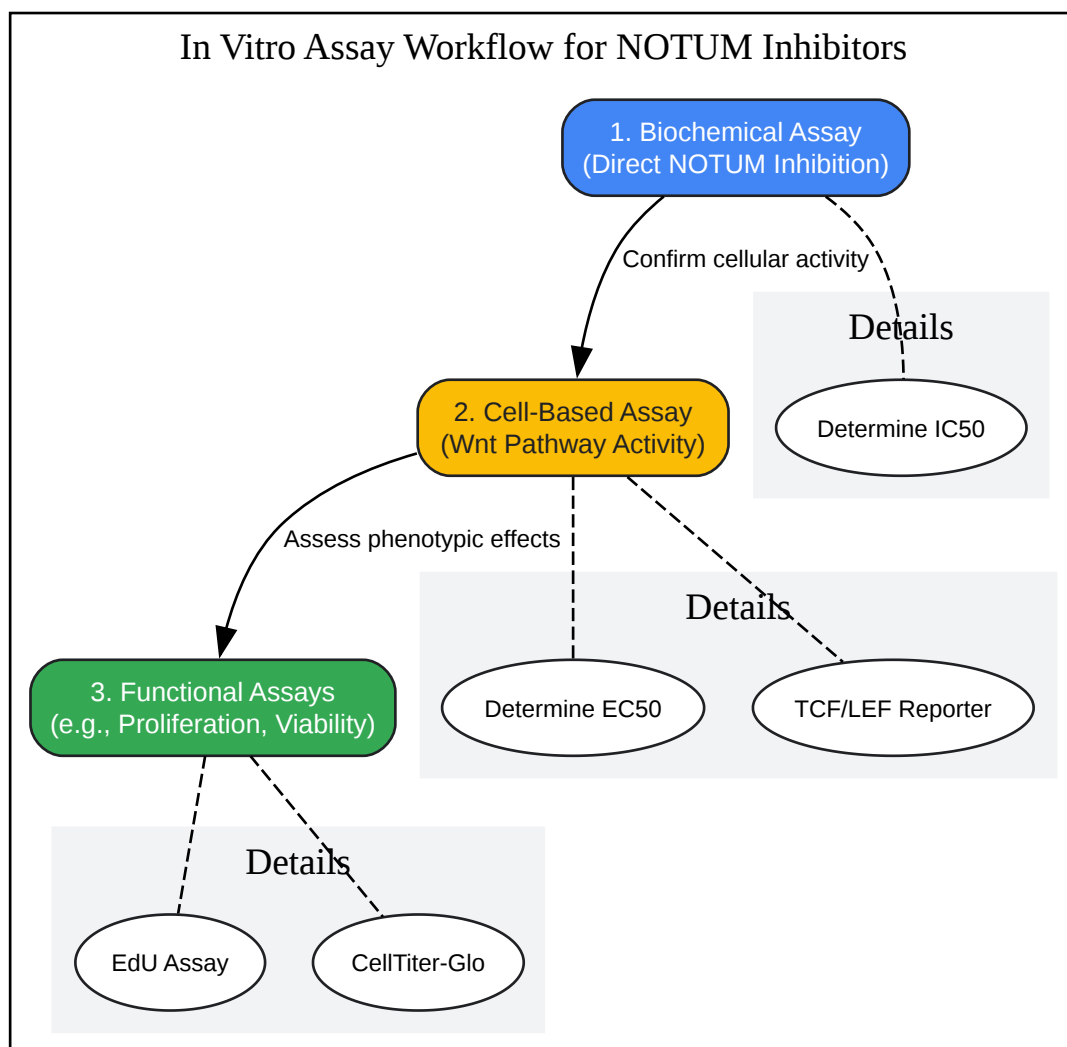
Compound	NOTUM IC50 (nM)	TCF-LEF EC50 (nM)	Brain Penetrant
LP-922056	1.1	23	No (<0.01 brain:plasma ratio)[1]
ABC99	170	89	Yes
ARUK3001185	6.5	110	Yes

Data for comparison compounds ABC99 and ARUK3001185 are from reference[1].

Table 3: Effective Concentrations in Cell-Based Assays

Cell/Organoid Model	Assay	Concentration(s)	Observed Effect	Reference
ApcMin Mouse Organoids	EdU Incorporation (Proliferation)	45 µM	Significant inhibition of DNA synthesis	[6]
ApcMin Mouse Organoids	Cell Viability	250 µM	Significant decrease in viability	[6]

Experimental Protocols



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